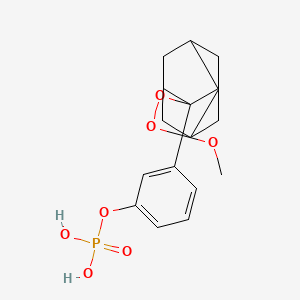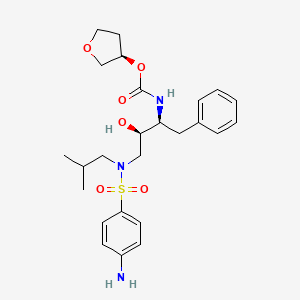
Atecegatran
Vue d'ensemble
Description
AR-H067637 est un inhibiteur direct de la thrombine dérivé du prodrug AZD0837 disponible par voie orale . Il s'agit d'un inhibiteur réversible et sélectif avec une constante d'inhibition de 2 à 4 nmol/L contre la thrombine alpha humaine . Ce composé est principalement utilisé dans le développement de médicaments anticoagulants pour le traitement des troubles thromboemboliques .
Méthodes De Préparation
AR-H067637 est synthétisé in vivo à partir du prodrug AZD0837 . La voie de synthèse implique la conversion de AZD0837 en AR-H067637 par des processus métaboliques dans le corps . Les méthodes de production industrielle de AR-H067637 ne sont pas explicitement détaillées dans la littérature disponible, mais on sait que le composé est dérivé de AZD0837, qui subit une biotransformation pour produire le métabolite actif .
Analyse Des Réactions Chimiques
AR-H067637 subit plusieurs types de réactions chimiques, principalement liées à sa fonction d'inhibiteur de la thrombine. Le composé est impliqué dans :
Inhibition de la thrombine : AR-H067637 se lie à la thrombine, l'empêchant de convertir le fibrinogène en fibrine, ce qui est essentiel à la formation de caillots sanguins.
Interaction avec les anticoagulants : Le composé a été étudié en combinaison avec d'autres anticoagulants comme l'aspirine et le clopidogrel, montrant des effets dose-dépendants sur la taille du thrombus et le temps de saignement.
Applications de recherche scientifique
AR-H067637 a plusieurs applications de recherche scientifique, notamment :
Études sur la thrombose et l'hémostase : Le composé est utilisé dans des modèles expérimentaux pour étudier la thrombose veineuse et artérielle et le saignement.
Développement de médicaments anticoagulants : AR-H067637 est un composé clé dans le développement de nouveaux anticoagulants oraux pour la prévention des accidents vasculaires cérébraux et de l'embolie systémique chez les patients atteints de fibrillation auriculaire non valvulaire.
Études pharmacocinétiques et pharmacodynamiques : Le composé est utilisé pour évaluer la sécurité, la tolérance et l'efficacité de nouveaux médicaments anticoagulants dans les essais cliniques.
Mécanisme d'action
AR-H067637 exerce ses effets en inhibant de manière sélective et réversible la thrombine, une enzyme qui joue un rôle crucial dans le processus de coagulation du sang . En se liant à la thrombine, AR-H067637 empêche la conversion du fibrinogène en fibrine, inhibant ainsi la formation de caillots sanguins . Ce mécanisme en fait un anticoagulant efficace pour le traitement et la prévention des troubles thromboemboliques .
Applications De Recherche Scientifique
AR-H067637 has several scientific research applications, including:
Thrombosis and hemostasis studies: The compound is used in experimental models to study venous and arterial thrombosis and bleeding.
Anticoagulant drug development: AR-H067637 is a key compound in the development of new oral anticoagulants for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.
Pharmacokinetic and pharmacodynamic studies: The compound is used to assess the safety, tolerability, and efficacy of new anticoagulant drugs in clinical trials.
Mécanisme D'action
AR-H067637 exerts its effects by selectively and reversibly inhibiting thrombin, an enzyme that plays a crucial role in the blood coagulation process . By binding to thrombin, AR-H067637 prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of blood clots . This mechanism makes it an effective anticoagulant for the treatment and prevention of thromboembolic disorders .
Comparaison Avec Des Composés Similaires
AR-H067637 est unique dans son inhibition sélective et réversible de la thrombine. Des composés similaires comprennent :
Dabigatran : Un autre inhibiteur direct de la thrombine utilisé comme anticoagulant.
Rivaroxaban : Un inhibiteur direct du facteur Xa utilisé pour des indications similaires.
Apixaban : Un autre inhibiteur direct du facteur Xa avec un mécanisme d'action similaire.
Comparé à ces composés, AR-H067637 est dérivé du prodrug AZD0837 et possède des propriétés pharmacocinétiques et pharmacodynamiques spécifiques qui le rendent adapté à certaines applications cliniques .
Propriétés
IUPAC Name |
(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUUCFVBSVJGOH-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433937-74-7 | |
| Record name | Atecegatran [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATECEGATRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497U7679T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















